molecular formula C21H22N2O B11383978 2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl(phenyl)methanol

2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl(phenyl)methanol

Cat. No.: B11383978
M. Wt: 318.4 g/mol
InChI Key: AHBSFBQHTBVUMG-UHFFFAOYSA-N
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Description

2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl(phenyl)methanol: is a complex organic compound with the following structure:

Structure: C15H18N2O\text{Structure: } \text{C}_{15}\text{H}_{18}\text{N}_2\text{O} Structure: C15​H18​N2​O

It belongs to the class of pyrazino[3,2,1-jk]carbazoles . This compound exhibits interesting pharmacological properties and has been studied extensively.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization of an appropriate precursor, followed by functionalization. For example, a key intermediate could be 3-benzyl-8-methyl-2-oxo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole . Further reduction or modification of this intermediate leads to the desired compound.

Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. Commonly used reagents include reducing agents, acid catalysts, and protecting groups.

Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ efficient synthetic strategies to obtain reasonable yields of this compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.

    Reduction: Can be reduced to generate the corresponding alcohol or amine.

    Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.

Common Reagents::

    Hydrogenation catalysts: (e.g., palladium on carbon) for reduction.

    Strong acids: (e.g., sulfuric acid) for cyclization.

    Nucleophiles: (e.g., amines, alkoxides) for substitution.

Major Products:: The major products depend on the specific reaction conditions and the starting materials used. These could include derivatives with modified functional groups or stereochemistry.

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific receptors or enzymes, affecting neurotransmitter levels or cellular signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-12-yl(phenyl)methanol

InChI

InChI=1S/C21H22N2O/c24-21(14-5-2-1-3-6-14)15-9-10-19-17(13-15)16-7-4-8-18-20(16)23(19)12-11-22-18/h1-3,5-6,9-10,13,18,21-22,24H,4,7-8,11-12H2

InChI Key

AHBSFBQHTBVUMG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(C1)C4=C(N3CCN2)C=CC(=C4)C(C5=CC=CC=C5)O

Origin of Product

United States

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